Cas no 597-04-6 (2,2-Dimethylacetoacetic Acid Ethyl Ester)

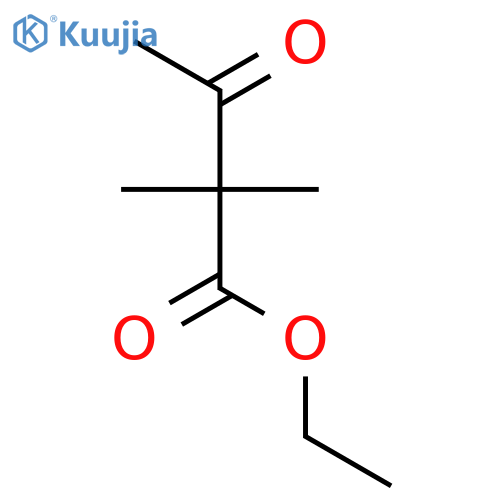

597-04-6 structure

商品名:2,2-Dimethylacetoacetic Acid Ethyl Ester

2,2-Dimethylacetoacetic Acid Ethyl Ester 化学的及び物理的性質

名前と識別子

-

- Ethyl 2,2-dimethyl-3-oxobutanoate

- 2,2-Dimethylacetoacetic Acid Ethyl Ester

- 2,2- DIMETHYL-ACETOACETIC ACID ETHYL ESTER

- 2,2-DIMETHYL-3-OXO-BUTYRIC ACID ETHYL ESTER,

- Butanoic acid,2,2-dimethyl-3-oxo-, ethyl ester

- 2,2-Dimethyl-acetessigsaeure-aethylester

- ethyl 2,2-dimethyl-3-oxobutyrate

- ethyl 2,2-dimethylacetoacetate

- ethyl-2,2-dimethyl-3-oxobutanone

- 2,2-Dimethyl-3-oxo-butyric acid ethyl ester

- AB1430

- Ethyl 2,2-dimethyl-3-oxobutanoate #

- NSC 29039

- NSC29039

- AKOS010952371

- NS00034222

- ETHYL-2-METHYL-4-PHENYL-5-PYRIMIDINECARBOXYLATE

- 597-04-6

- EN300-91130

- DTXSID00208403

- EINECS 209-892-8

- SB37859

- NSC-29039

- 2,2-dimethyl-3-oxo-butanoic acid ethyl ester

- SCHEMBL556528

- FT-0667256

- AI3-11095

- MFCD06658443

- Butanoic acid, 2,2-dimethyl-3-oxo-, ethyl ester

- CS-0134663

- Ethyl2,2-dimethyl-3-oxobutanoate

- 2,2-Dimethyl-acetoacetic acid ethyl ester

- DTXCID80130894

-

- MDL: MFCD06658443

- インチ: InChI=1S/C8H14O3/c1-5-11-7(10)8(3,4)6(2)9/h5H2,1-4H3

- InChIKey: NVAHZHOCRQCUBY-UHFFFAOYSA-N

- ほほえんだ: CC(C(C)(C)C(OCC)=O)=O

計算された属性

- せいみつぶんしりょう: 158.09400

- どういたいしつりょう: 158.094

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.4A^2

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- 密度みつど: 0.9759

- ふってん: 262.9°C at 760 mmHg

- フラッシュポイント: 113.7°C

- 屈折率: 1.4180

- PSA: 43.37000

- LogP: 1.16470

2,2-Dimethylacetoacetic Acid Ethyl Ester セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,2-8°C

2,2-Dimethylacetoacetic Acid Ethyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM194197-10g |

2,2-Dimethyl-3-oxo-butyric acid ethyl ester |

597-04-6 | 95% | 10g |

$*** | 2023-05-30 | |

| TRC | D460776-5g |

2,2-Dimethylacetoacetic Acid Ethyl Ester |

597-04-6 | 5g |

$729.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | D966636-1g |

2,2-Dimethyl-3-oxo-butyric acid ethyl ester |

597-04-6 | 95% | 1g |

$155 | 2024-07-28 | |

| TRC | D460776-2g |

2,2-Dimethylacetoacetic Acid Ethyl Ester |

597-04-6 | 2g |

$299.00 | 2023-05-18 | ||

| abcr | AB448849-1 g |

Ethyl 2,2-dimethyl-3-oxobutanoate, 95%; . |

597-04-6 | 95% | 1g |

€224.60 | 2023-04-22 | |

| abcr | AB448849-5 g |

Ethyl 2,2-dimethyl-3-oxobutanoate, 95%; . |

597-04-6 | 95% | 5g |

€734.60 | 2023-04-22 | |

| eNovation Chemicals LLC | D966636-25g |

2,2-Dimethyl-3-oxo-butyric acid ethyl ester |

597-04-6 | 95% | 25g |

$1780 | 2024-07-28 | |

| Enamine | EN300-91130-0.5g |

ethyl 2,2-dimethyl-3-oxobutanoate |

597-04-6 | 95% | 0.5g |

$58.0 | 2024-05-21 | |

| Enamine | EN300-91130-1.0g |

ethyl 2,2-dimethyl-3-oxobutanoate |

597-04-6 | 95% | 1.0g |

$75.0 | 2024-05-21 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD00037-25g |

Ethyl 2,2-dimethyl-3-oxobutanoate |

597-04-6 | 95% | 25g |

$900 | 2023-09-07 |

2,2-Dimethylacetoacetic Acid Ethyl Ester 関連文献

-

1. Towards the total synthesis of calyculin C: preparation of the C9–C25 spiroketal-dipropionate unitDamien Habrant,Ari M. P. Koskinen Org. Biomol. Chem. 2010 8 4364

-

M. C. Hennessy,T. P. O'Sullivan RSC Adv. 2021 11 22859

-

3. Clemmensen reduction. Part 6. The synthesis of cyclopropane-1,2-diyl diacetatesBrian R. Davis,Gordon W. Rewcastle,Paul D. Woodgate J. Chem. Soc. Perkin Trans. 1 1979 2815

-

Zhanrong Zhang,Duncan J. Macquarrie,Mario De bruyn,Vitaliy L. Budarin,Andrew J. Hunt,Mark J. Gronnow,Jiajun Fan,Peter S. Shuttleworth,James H. Clark,Avtar S. Matharu Green Chem. 2015 17 260

597-04-6 (2,2-Dimethylacetoacetic Acid Ethyl Ester) 関連製品

- 1655-07-8(ethyl 2-oxocyclohexane-1-carboxylate)

- 607-97-6(Ethyl-2-ethylacetoacetate)

- 7152-15-0(Ethyl isobutyrylacetate)

- 517-23-7(2-Acetylbutyrolactone)

- 774-05-0(ethyl 2-oxocycloheptane-1-carboxylate)

- 1522-34-5(Ethyl 2-acetyl-4-methylpentanoate)

- 1540-29-0(Ethyl 2-acetylhexanoate)

- 570-08-1(Diethyl 2-Acetylmalonate)

- 609-14-3(ethyl 2-methyl-3-oxobutanoate)

- 611-10-9(ethyl 2-oxocyclopentane-1-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:597-04-6)2,2-Dimethylacetoacetic Acid Ethyl Ester

清らかである:99%/99%

はかる:5g/25g

価格 ($):436.0/1742.0